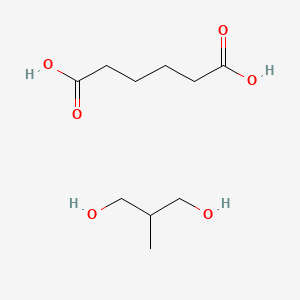

Adipic acid; methylpropanediol

Beschreibung

Contextualization within Polymer Science and Organic Synthesis

In the vast field of polymer science, the adipic acid and 2-methyl-1,3-propanediol (B1210203) system is a cornerstone for producing a specific type of polymer known as polyesters. The synthesis occurs through a process called polycondensation, where the dicarboxylic acid (adipic acid) reacts with the diol (2-methyl-1,3-propanediol) to form long polyester (B1180765) chains, with water as a byproduct. semanticscholar.org

The structure of the monomers is crucial to the properties of the resulting polymer. Adipic acid provides a linear and flexible segment to the polymer chain. ontosight.ai In contrast, 2-methyl-1,3-propanediol (MPDiol) introduces an asymmetrical methyl group. This branching is scientifically significant because it disrupts the ability of the polymer chains to pack tightly together in an orderly, crystalline fashion. mst.edulyondellbasell.com The result is a polymer that is less crystalline and more amorphous. acs.org This reduced crystallinity leads to several beneficial properties in the final resin, including increased flexibility, lower viscosity, and excellent clarity and shelf-life stability. mst.edulyondellbasell.com

From an organic synthesis perspective, the use of 2-methyl-1,3-propanediol offers practical advantages. As a liquid, it is easier to handle and pump in industrial settings compared to solid diols. lyondellbasell.com Furthermore, its two primary hydroxyl groups react readily and often more quickly with diacids during polyesterification compared to secondary diols, potentially shortening reaction times. lyondellbasell.com

Overview of Research Trajectories for Adipic Acid and 2-Methyl-1,3-Propanediol Systems

Research involving adipic acid and 2-methyl-1,3-propanediol systems is dynamic, focusing on creating sustainable, high-performance materials. Key research trajectories include:

Development of Biodegradable Thermoplastic Elastomers (TPEs): A significant area of research is the synthesis of ABA-type triblock copolymers. In these structures, a soft, amorphous central block made from poly(2-methyl-1,3-propylene adipate) (PMPA) is flanked by hard, crystalline terminal blocks, such as poly(L-lactide) (PLLA). researchgate.net The resulting materials (PLLA-b-PMPA-b-PLLA) are biodegradable thermoplastic elastomers that combine the processability of thermoplastics with the flexibility of elastomers, showing high elongation at break. researchgate.netmdpi.com

Synthesis of Advanced Copolyesters: Researchers are actively exploring the creation of copolyesters by introducing other monomers into the adipic acid/2-methyl-1,3-propanediol system to fine-tune properties. For instance, replacing a portion of adipic acid with isophthalic acid can enhance the performance of polyester coatings. mst.edugoogle.com Studies also investigate the kinetics of copolyesterification with other anhydrides and acids to understand how monomer reactivity affects the final polymer structure and properties. researchgate.net

Bio-based Monomer Production: A major trend is the shift towards renewable feedstocks. Research focuses on developing "green" routes to produce the constituent monomers. This includes the biotransformation of renewable resources like 5-hydroxymethylfurfural (B1680220) (5-HMF) into 1,6-hexanediol (B165255), which can then be oxidized to produce adipic acid. nih.gov Similarly, processes are being developed to synthesize methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration, providing an environmentally benign alternative to conventional methods. researchgate.net

Structure-Property Relationship Studies: A fundamental research trajectory involves understanding how the molecular structure dictated by the monomers influences the macroscopic properties of the polymer. For example, studies have shown that polyesters containing odd-carbon diacids like glutaric acid with 2-methyl-1,3-propanediol tend to have lower crystallinity, which can improve biodegradability. mdpi.com The introduction of the methyl group from 2-methyl-1,3-propanediol has been shown to lower the crystallinity of polyesters like poly(butylene succinate) to a significant extent. mdpi.com

Detailed Research Findings

The table below summarizes key findings from research on polyesters derived from adipic acid and 2-methyl-1,3-propanediol, often in comparison with other diols or as part of copolymer systems.

| Polymer System | Key Research Finding | Significance |

| Poly(2-methyl-1,3-propylene adipate) (PMPA) | Used as a soft central block in PLLA-b-PMPA-b-PLLA triblock copolymers. These copolymers exhibit a low glass-transition temperature (below -40°C) and a melting temperature of 140-160°C. researchgate.net | Creates biodegradable thermoplastic elastomers with high elongation at break, a significant improvement over brittle PLLA. researchgate.net |

| Polyester resins for coatings (MPDiol vs. Neopentyl Glycol) | Direct substitution of 2-methyl-1,3-propanediol (MPDiol) for neopentyl glycol resulted in polyesters with reduced crystallinity and improved flexibility. mst.edu | Offers enhanced performance for high-solids coatings, along with processing benefits like shorter cook times. mst.edu |

| Poly(2-methyl-1,3-propylene furandicarboxylate) (PMF) | In a comparison of various 1,3-propanediols, the polyester made with 2-methyl-1,3-propanediol and 2,5-furandicarboxylic acid was found to be amorphous. acs.org | Demonstrates the strong influence of the methyl side group in preventing crystallization, which is crucial for applications requiring non-crystalline materials. |

| Poly(L-lactide)-b-poly(2-methyl-1,3-propylene glutarate)-b-poly(L-lactide) | Copolymers synthesized with a central block from 2-methyl-1,3-propanediol and glutaric acid showed a low glass transition temperature (below -40°C) and a melting temperature of 130–152°C. mdpi.com | The use of an odd-carbon diacid (glutaric acid) with a branched diol leads to lower crystallinity, potentially enhancing biodegradability compared to similar systems. mdpi.com |

Eigenschaften

CAS-Nummer |

26702-65-8 |

|---|---|

Molekularformel |

C10H20O6 |

Molekulargewicht |

236.26 g/mol |

IUPAC-Name |

hexanedioic acid;2-methylpropane-1,3-diol |

InChI |

InChI=1S/C6H10O4.C4H10O2/c7-5(8)3-1-2-4-6(9)10;1-4(2-5)3-6/h1-4H2,(H,7,8)(H,9,10);4-6H,2-3H2,1H3 |

InChI-Schlüssel |

JNNCJSOAYUEOHC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CO)CO.C(CCC(=O)O)CC(=O)O |

Verwandte CAS-Nummern |

26702-65-8 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Polymerization Reactions Involving Adipic Acid and 2-Methyl-1,3-Propanediol (B1210203)

The polymerization of adipic acid with 2-methyl-1,3-propanediol (MPD) yields aliphatic polyesters, notably poly(2-methyl-1,3-propylene adipate) (PMPA). The inclusion of MPD, with its methyl side group, is a key strategy for inhibiting crystallization in the resulting polyester (B1180765) resins. researchgate.netresearchgate.net This modification leads to amorphous or semi-crystalline materials with distinct thermal and mechanical properties compared to polyesters made with linear diols.

The kinetics of polyesterification are complex, influenced by factors such as temperature, catalyst presence, and the changing physical properties of the reaction medium. acs.org The reaction between a diacid like adipic acid and a diol like 2-methyl-1,3-propanediol is a step-growth polymerization that proceeds via a condensation reaction, eliminating water as a byproduct. atamanchemicals.commdpi.com

A common approach to modeling the kinetics involves tracking the concentration of the reacting functional groups over time under isothermal conditions. For instance, the reaction of MPD with various anhydrides and acids has been studied in the temperature range of 180–210 °C to determine kinetic constants. researchgate.net

Table 1: Kinetic Parameters for Polyesterification Reactions

| Reactant System | Temperature (°C) | Relative Reactivity/Observation |

| Maleic Anhydride + MPD vs. Phthalic Anhydride + MPD | 180 | MPD with Maleic Anhydride is 2.26 times more reactive. researchgate.net |

| Maleic Anhydride + MPD vs. Phthalic Anhydride + MPD | 200 | MPD with Maleic Anhydride is 1.70 times more reactive. researchgate.net |

| Phthalic Anhydride + MPD vs. Isophthalic Acid + MPD | 200 | Phthalic Anhydride is ~1.31 times more reactive than Isophthalic Acid. researchgate.net |

This interactive table summarizes key findings on the relative reactivity of 2-methyl-1,3-propanediol (MPD) with different diacids/anhydrides.

The synthesis of polyesters from adipic acid and 2-methyl-1,3-propanediol is typically achieved through a two-stage melt polycondensation method. researchgate.netmdpi.com This process allows for the creation of high molecular weight polymers. The first stage, esterification, is conducted at a lower temperature (e.g., 180°C) under a nitrogen atmosphere to form oligomers, while the second stage, polycondensation, involves higher temperatures (e.g., 220-240°C) and reduced pressure to build up the molecular weight by removing the water byproduct. mdpi.comnih.gov

Various catalysts are employed to accelerate the polymerization reaction. Titanium-based catalysts, such as titanium tetraisopropoxide (TTiPO) and tetrabutyl titanate (Ti(OBu)₄), are effective for producing high molecular weight polyesters. researchgate.netmdpi.com For certain applications, such as the synthesis of block copolymers via ring-opening polymerization, stannous octoate (Sn(Oct)₂) is a commonly used catalyst. nih.gov

Table 2: Catalyst Systems for Adipic Acid and 2-Methyl-1,3-Propanediol Polymerization

| Catalyst | Monomers | Polymerization Method | Key Features |

| Titanium tetraisopropoxide (TTiPO) | Adipic Acid, 2-Methyl-1,3-propanediol, Succinic Acid | Melt Polycondensation | Effective for synthesizing high molecular weight copolyesters like poly(butylene succinate-co-2-methyl-1,3-propylene succinate). researchgate.net |

| Tetrabutyl titanate (Ti(OBu)₄) | Adipic Acid, 1,3-Propanediol | Two-stage Melt Polycondensation | Used to synthesize hydroxyl-terminated prepolymers for subsequent copolymerization. mdpi.comnih.gov |

| Stannous octoate (Sn(Oct)₂) | L-lactide, Poly(propylene adipate) macroinitiator | Ring-Opening Polymerization (ROP) | Used for synthesizing PLLA-b-PPAd block copolymers. nih.gov |

This interactive table details various catalysts used in the polymerization of adipic acid and 2-methyl-1,3-propanediol, highlighting their specific applications and the resulting polymer types.

Copolymerization is a versatile strategy to create novel materials with tailored properties. By incorporating a third monomer or using a prepolymer as a macroinitiator, the properties of the resulting polymer can be significantly altered. Triblock copolymers, in particular, have been developed as biodegradable thermoplastic elastomers. researchgate.netresearchgate.netmdpi.com

A common strategy involves synthesizing a hydroxyl-terminated prepolymer, such as poly(2-methyl-1,3-propylene adipate) (PMPA) or poly(2-methyl-1,3-propylene glutarate) (PMPG), which then acts as a macroinitiator for the ring-opening polymerization of another monomer, like L-lactide (LLA). researchgate.netmdpi.com This results in ABA-type triblock copolymers, such as PLLA-b-PMPA-b-PLLA, where the PMPA segment is a soft, amorphous block with a low glass transition temperature (Tg below -40°C) and the PLLA segments are hard, semicrystalline blocks. researchgate.netresearchgate.net These copolymers exhibit high elongation at break and low tensile modulus, characteristic of elastomers. researchgate.netresearchgate.net

Other copolyesters have been synthesized by reacting 2-methyl-1,3-propanediol with a mixture of diacids, such as succinic acid and adipic acid, to fine-tune properties like crystallinity and melting temperature. researchgate.net

Table 3: Examples of Copolymers Involving Adipic Acid and 2-Methyl-1,3-Propanediol

| Copolymer Name | Monomers | Structure Type | Key Properties |

| PLLA-b-PMPA-b-PLLA | Adipic Acid, 2-Methyl-1,3-propanediol, L-Lactide | ABA Triblock Copolymer | Thermoplastic elastomer with Tg < -40°C and Tm of 140-160°C; high elongation at break. researchgate.netresearchgate.net |

| PLLA-b-PMPG-b-PLA | Glutaric Acid, 2-Methyl-1,3-propanediol, L-Lactide | ABA Triblock Copolymer | Thermoplastic elastomer with Tg < -40°C and Tm of 130-152°C. mdpi.com |

| Poly(butylene succinate-co-2-methyl-1,3-propylene succinate) | Succinic Acid, 1,4-Butanediol (B3395766), 2-Methyl-1,3-propanediol | Random Copolyester | Incorporation of MPD units lowers the degree of crystallinity and retards cold crystallization. researchgate.net |

This interactive table showcases various copolymerization strategies, detailing the monomers used, the resulting polymer architecture, and the notable properties achieved.

Innovative Synthetic Routes for Adipic Acid Precursors and Derivatives

The conventional production of adipic acid from petroleum-based feedstocks like benzene (B151609) is associated with significant environmental concerns, including the emission of greenhouse gases such as nitrous oxide. mdpi.comresearchgate.netnih.gov This has spurred extensive research into developing sustainable, bio-based production routes from renewable resources.

Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has opened promising avenues for the biosynthesis of adipic acid from renewable feedstocks such as glucose. mdpi.comnih.govnih.gov Since no natural microorganisms are known to produce adipic acid, researchers have designed and implemented several artificial metabolic pathways. mdpi.com

Key strategies include:

Reverse Adipate (B1204190) Degradation Pathway (RADP): This pathway, inspired by the reverse of β-oxidation, is considered one of the most promising routes. mdpi.comnih.gov It involves the conversion of central metabolites like acetyl-CoA and succinyl-CoA into adipic acid through a series of enzymatic steps. mdpi.com Engineered E. coli strains utilizing this pathway have achieved significant titers. mdpi.comijournals.cn

Muconic Acid Conversion Pathway: This approach involves the microbial production of an intermediate, cis,cis-muconic acid, from glucose. mdpi.comresearchgate.net The muconic acid is then hydrogenated to adipic acid. This can be achieved either through a subsequent chemical catalysis step or by introducing an enzyme with hydrogenation capabilities, such as an enoate reductase, into the microorganism to create a fully biological process. researchgate.netnih.gov

Other Pathways: Researchers have also explored pathways starting from lysine (B10760008) degradation and fatty acid degradation. mdpi.com

Significant progress has been made in increasing the production efficiency through strategies like optimizing rate-limiting enzymes, balancing precursor supply, and optimizing fermentation conditions in bioreactors. ijournals.cn Fed-batch fermentation processes have led to substantial increases in adipic acid titers, with some engineered E. coli strains reaching up to 68 g/L. mdpi.com

Table 4: Fermentation-Based Production of Adipic Acid in Engineered Microbes

| Microorganism | Pathway | Feedstock(s) | Titer Achieved |

| Escherichia coli | Reverse Adipate Degradation | Glucose | 31 μg/L (initial) to 1.51 g/L (optimized). mdpi.comijournals.cn |

| Escherichia coli | Reverse Adipate Degradation | Glucose, Glycerol (B35011) | 68 g/L (fed-batch fermentation). mdpi.com |

| Escherichia coli | Reverse Adipate Degradation | Glucose | 57.6 g/L (fed-batch, inducer-free). mdpi.com |

| Escherichia coli | Reverse Adipate Degradation | Glucose | 22.3 g/L (fed-batch fermentation). ijournals.cn |

| Saccharomyces cerevisiae | Reverse Adipate Degradation | Not Specified | 10.09 mg/L (fed-batch fermentation). nih.gov |

| Saccharomyces cerevisiae | Muconic Acid Pathway + Enoate Reductase | Glucose | 2.0-2.2 mg/L. researchgate.net |

This interactive table summarizes key research findings in the biocatalytic production of adipic acid, comparing different microbial hosts, metabolic pathways, and achieved production levels.

Chemo-enzymatic or hybrid synthesis strategies combine the high selectivity of biocatalysts with the efficiency of chemical catalysts to create green and effective production routes for adipic acid. mdpi.comresearchgate.net A prevalent approach involves the fermentation of renewable feedstocks like glucose to produce an adipic acid precursor, which is then converted to adipic acid through a chemical reaction. rsc.orgresearchgate.net

One of the most studied hybrid routes is the conversion of D-glucose to adipic acid via cis,cis-muconic acid or glucaric acid. rsc.orgpolimi.it

Biological Step: Engineered strains of E. coli or S. cerevisiae are used to convert glucose into cis,cis-muconic acid. rsc.org

Chemical Step: The produced muconic acid is then hydrogenated to adipic acid using a chemical catalyst, such as platinum on carbon (Pt/C). rsc.org

Another pathway involves the aerobic oxidation of glucose to glucaric acid, followed by a catalytic hydrodeoxygenation (HDO) step to yield adipic acid. nih.gov Similarly, lignocellulose-derived intermediates like 5-hydroxymethylfurfural (B1680220) (5-HMF) can be converted through several chemical steps to produce adipic acid. tandfonline.com A one-pot synthesis has also been demonstrated where genetically engineered E. coli cells convert guaiacol, a lignin-derived compound, directly to adipic acid without the need for additional reagents. acs.org

Table 5: Chemo-Enzymatic and Hybrid Routes to Adipic Acid

| Biological Step (Precursor Synthesis) | Chemical Step (Final Conversion) | Feedstock | Catalyst for Chemical Step |

| Fermentation to cis,cis-muconic acid | Catalytic Hydrogenation | Glucose / Lignin (B12514952) | Pt/C, RuPt nanoparticles. rsc.orgpolimi.it |

| Aerobic oxidation to Glucaric acid | Catalytic Hydrodeoxygenation (HDO) | Glucose | Pt/Rh, ReOₓ/ZrO₂-Pd/C. nih.gov |

| One-pot conversion in engineered E. coli | N/A (fully integrated) | Guaiacol | N/A. acs.org |

| Oxidation of 1,6-hexanediol (B165255) (HDO) | Chemo-enzymatic oxidation | HDO | Gold (Au) catalysts. researchgate.net |

This interactive table outlines various hybrid synthesis approaches for adipic acid, detailing the combination of biological and chemical process steps.

Advanced Chemical Synthesis of Adipic Acid (e.g., Carbonylation of Dienes)

The direct carbonylation of 1,3-butadiene (B125203) represents a significant advancement in producing adipic acid derivatives, offering a more environmentally benign and cost-effective alternative to traditional methods. nih.govunimi.it This approach circumvents the multi-stage, energy-intensive process that starts from petroleum-based benzene, which notably releases nitrous oxide, a potent greenhouse gas. process-technology-online.comevonik.com The direct route is distinguished by its 100% atom economy, maximizing the incorporation of starting materials into the final product. nih.govunimi.it

The core of this methodology lies in the development of sophisticated palladium-based catalyst systems. process-technology-online.com A key breakthrough involves the use of a palladium catalyst paired with a specially designed pyridyl-substituted bidentate phosphine (B1218219) ligand, known as HeMaRaphos. nih.govprocess-technology-online.com This catalyst system facilitates the highly selective and efficient double alkoxycarbonylation of 1,3-butadiene directly into adipate diesters in a single step. process-technology-online.com Research has demonstrated that this system can achieve yields of up to 95% and an outstanding selectivity of over 97% for adipic acid esters under industrially viable conditions. process-technology-online.comevonik.com The turnover number (TON), a measure of catalyst activity, has been reported to exceed 60,000. nih.gov

Another effective catalyst system employs palladium with 1,2-bis-di-tert-butylphosphin-oxylene (dtbpx) ligands. unimi.it Studies have highlighted the surprising effect of solvent polarity on this process. unimi.itresearchgate.net When using methanol (B129727) as the alcohol, the concentration of methanol significantly influences the reaction's selectivity and yield. unimi.it Under optimal conditions, this Pd/dtbpx system can produce dimethyl adipate from 1,3-butadiene, carbon monoxide, and methanol with 97% selectivity. unimi.it

The reaction mechanism is a complex network involving regioisomeric carbonylation and isomerization pathways. nih.govunimi.it The process begins with the monocarbonylation of 1,3-butadiene to form a methyl 3-pentenoate intermediate. unimi.it This intermediate then undergoes olefin isomerization followed by a second carbonylation cycle to yield the desired linear diester, dimethyl adipate. unimi.it The ligand design is crucial for controlling the selectivity of these competing reaction pathways. process-technology-online.com

Table 1: Catalyst Systems for Direct Carbonylation of 1,3-Butadiene to Adipate Esters This table is interactive. Click on the headers to sort.

| Catalyst System | Ligand | Key Findings | Selectivity | Yield | Reference |

|---|---|---|---|---|---|

| Palladium | HeMaRaphos | Enables direct, one-step synthesis with high atom economy. | >97% | Up to 95% | nih.gov, process-technology-online.com |

Synthetic Routes and Academic Developments for 2-Methyl-1,3-Propanediol

A notable synthetic route for 2-methyl-1,3-propanediol (MPD) involves a multi-step process starting from acrolein and an aliphatic diol. google.com This method is designed to produce MPD alongside 1,4-butanediol (1,4-BDO), with a key feature being the recycling of diol streams to progressively increase the concentration of MPD. google.com

The synthesis unfolds through the following stages:

Acetal (B89532) Formation: Acrolein is first reacted with an aliphatic diol, such as 1,3-butanediol, under conventional conditions to form a cyclic acetal.

Hydroformylation: The cyclic acetal is then subjected to hydroformylation using synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium complex catalyst. This step produces a mixture of linear and branched aldehydes. google.com The ratio of linear to branched isomers can be influenced by reaction conditions; for instance, higher pressures tend to favor the formation of branched isomers, which are the precursors to MPD.

Hydrogenation and Hydrolysis: The resulting aldehydes undergo hydrogenation and hydrolysis. This step cleaves the acetal and reduces the aldehyde groups to yield a mixture of diols, primarily 1,4-BDO and MPD. google.com

Separation and Recycling: MPD is separated from the 1,4-BDO by distillation. The remaining mixture of diols, now enriched with MPD, is recycled back to the initial acetal formation step. google.com With each cycle, the proportion of MPD in the recycled feed increases, and after a sufficient number of cycles (e.g., 8 to 25), the diol mixture can consist of over 90% MPD. google.com

Table 2: Key Stages and Conditions for 2-Methyl-1,3-Propanediol Synthesis from Acrolein This table is interactive. Click on the headers to sort.

| Stage | Reactants | Catalyst | Conditions | Key Outcome | Reference |

|---|---|---|---|---|---|

| Acetal Formation | Acrolein, Aliphatic Diol (e.g., 1,3-butanediol) | None specified | 80–120°C | Cyclic acetal | |

| Hydroformylation | Cyclic acetal, Syngas (CO/H₂) | Rhodium complex | 90–110°C, 100–150 psig | Linear and branched aldehydes | |

| Hydrogenation/Hydrolysis | Aldehyde mixture, H₂, Water | Nickel or Palladium | 30–130°C, 100–5,000 psig | Mixture of 1,4-BDO and MPD |

Academic developments also highlight the use of MPD as a valuable building block. For instance, it can be used as a monomer in polycondensation reactions with diacids like glutaric acid or adipic acid to synthesize biodegradable thermoplastic elastomers. mdpi.comresearchgate.net Furthermore, research has demonstrated an integrated biotransformation and catalytic dehydration process to convert MPD into methacrylic acid, showcasing its potential as a feedstock for producing other valuable chemicals. rsc.orgresearchgate.net

Structural Characterization and Material Science Paradigms

Thermal and Thermomechanical Property Investigations of Adipic Acid; 2-Methyl-1,3-Propanediol (B1210203) Polymers

The thermal properties of polymers are critical for determining their processing conditions and end-use applications. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential data on thermal transitions and stability.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For poly(2-methyl-1,3-propylene adipate), a DSC thermogram would reveal key thermal events such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

The presence of the methyl side group in the 2-methyl-1,3-propanediol unit is expected to disrupt chain packing and reduce the crystallinity of the polymer compared to a linear diol analogue. mdpi.com This would likely result in a lower glass transition temperature and a broader melting peak. The Tg is the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. The Tc is observed upon cooling from the melt and represents the temperature at which the polymer chains organize into crystalline structures. The Tm is the temperature at which these crystalline domains melt. The enthalpies associated with these transitions provide information about the degree of crystallinity.

Table 4: Expected Thermal Transitions for Aliphatic Polyesters with Methyl Side Groups

| Thermal Transition | Expected Behavior |

|---|---|

| Glass Transition Temperature (Tg) | A step change in the heat flow curve, indicating the transition from a glassy to a rubbery state. |

| Crystallization Temperature (Tc) | An exothermic peak observed during cooling, corresponding to the formation of crystalline domains. |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to evaluate the thermal stability of a polymer and to study its degradation kinetics.

A TGA curve for poly(2-methyl-1,3-propylene adipate) would show the onset temperature of decomposition, which is a key indicator of its thermal stability. Aliphatic polyesters typically undergo thermal degradation through mechanisms such as chain scission. The TGA thermogram would display a single-step or multi-step weight loss profile, depending on the degradation pathway. The temperature at which 5% or 10% weight loss occurs is often used as a measure of the polymer's thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Table 5: Expected TGA Data for Aliphatic Polyesters

| Parameter | Description |

|---|---|

| Onset Decomposition Temperature (T_onset) | The temperature at which significant weight loss begins. |

| Temperature at 5% Weight Loss (T_d5) | A common metric for comparing the thermal stability of polymers. |

| Temperature of Maximum Decomposition Rate (T_max) | The temperature at which the rate of weight loss is highest, determined from the DTG curve. |

Dynamic Mechanical Analysis (DMA) for Viscoelastic Behavior and Crosslinking Density

Dynamic Mechanical Analysis (DMA) is a powerful technique used to probe the viscoelastic properties of polymers, including those synthesized from adipic acid and methylpropanediol. By applying an oscillatory force to a sample and measuring the resultant displacement, DMA can separate the material's response into two components: the storage modulus (E'), representing the elastic portion, and the loss modulus (E''), representing the viscous portion. The ratio of these two, the tan delta (tan δ = E''/E'), provides a measure of energy dissipation or damping.

For polyesters and polyurethanes derived from adipic acid and methylpropanediol, the temperature-dependent DMA profile is critical. A key feature observed is the glass transition temperature (Tg), identified by the peak of the tan δ curve or a sharp drop in the storage modulus. google.com This transition marks the shift from a rigid, glassy state to a more flexible, rubbery state.

Furthermore, in crosslinked polyurethane systems, DMA is instrumental in determining the crosslinking density. mostwiedzy.plresearchgate.net In the rubbery plateau region above the Tg, the storage modulus is directly proportional to the crosslink density. nih.gov A higher storage modulus in this region indicates a more tightly crosslinked network, which imparts greater thermal stability and improved mechanical properties to the material. mostwiedzy.plmdpi.com The molecular weight between crosslinks (Mc) is another crucial parameter that can be derived from DMA data, offering insights into the macromolecular architecture of the polymer network. mostwiedzy.pl

Table 1: Representative DMA Data for an Adipic Acid-Methylpropanediol Based Amorphous Polymer

| Parameter | Glassy Region (-50°C) | Glass Transition (Tg) | Rubbery Plateau (50°C) |

| Storage Modulus (E') | ~10^9 Pa | Drops sharply | ~10^6 - 10^7 Pa |

| Loss Modulus (E'') | Low | Reaches a maximum | Low |

| Tan Delta (tan δ) | Low | Reaches a maximum | Low |

Advanced Morphological and Rheological Characterization

X-ray Diffraction (XRD) for Crystalline Structure and Amorphous Content

X-ray Diffraction (XRD) is a primary technique for investigating the degree of crystallinity in polymeric materials. When applied to polyesters derived from adipic acid and methylpropanediol, XRD patterns can distinguish between ordered crystalline domains and disordered amorphous regions. Crystalline regions produce sharp diffraction peaks, while amorphous regions result in a broad halo.

The incorporation of methylpropanediol, a branched diol, into the polyester (B1180765) chain with the linear adipic acid typically disrupts chain packing and hinders crystallization. This leads to a predominantly amorphous structure. The XRD analysis quantifies this by comparing the integrated intensity of the crystalline peaks to the total scattered intensity. The resulting data on percent crystallinity is vital for predicting mechanical properties such as stiffness, hardness, and toughness.

Dynamic Light Scattering (DLS) and Diffusing Wave Spectroscopy (DWS) for Colloidal Stability and Microstructure

For applications where adipic acid-methylpropanediol copolymers are used in aqueous dispersions, such as in certain polyurethane formulations, Dynamic Light Scattering (DLS) is an essential characterization tool. google.com DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles. This information is then used to determine the hydrodynamic radius of the dispersed polymer particles and assess the particle size distribution.

A narrow particle size distribution is often desirable for formulation stability and consistent film formation. DLS provides the polydispersity index (PDI), a measure of the broadness of the distribution. Monitoring the particle size and PDI over time allows for the evaluation of the colloidal stability of the dispersion. Diffusing Wave Spectroscopy (DWS) is a related technique that extends these principles to more concentrated and turbid systems, providing insights into the microrheology and microstructure of the dispersion.

Table 2: Example DLS Results for an Adipic Acid-Methylpropanediol Polyurethane Dispersion

| Parameter | Value | Interpretation |

| Z-Average Diameter | 120 nm | Average particle size in the dispersion. |

| Polydispersity Index (PDI) | 0.15 | Indicates a relatively narrow and uniform particle size distribution. |

| Stability over 30 days | No significant change | Suggests good colloidal stability of the dispersion. |

Viscometry and Rheometry for Flow Properties and Processing Behavior

The rheological characterization of adipic acid-methylpropanediol based polymers is crucial for understanding their processability and performance in liquid or molten states. Viscometry and rheometry measure the flow and deformation of the material in response to an applied stress.

For polyester resins, key parameters include the melt viscosity as a function of temperature and shear rate. googleapis.com This data is critical for optimizing processing conditions in techniques like extrusion, injection molding, and coating applications. Rheological studies can reveal Newtonian or non-Newtonian (shear-thinning) behavior, which affects how the material flows through dies, molds, and pumps. In the context of coating or adhesive formulations, rheology governs properties like sag (B610663) resistance, leveling, and application consistency. google.com

Other Advanced Characterization Techniques (e.g., Broadband Dielectric Spectroscopy)

Broadband Dielectric Spectroscopy (BDS) is another sophisticated technique for probing the molecular dynamics of polymers. BDS measures the dielectric properties of a material as a function of frequency and temperature. For a polar polymer like a polyester made from adipic acid and methylpropanediol, molecular dipoles (such as the ester groups) attempt to align with an applied oscillating electric field.

The ability of these dipoles to follow the field provides information about molecular mobility and relaxation processes. BDS can detect the glass transition (α-relaxation) as well as secondary relaxations (β, γ) occurring at lower temperatures, which are associated with localized motions of specific molecular segments. This detailed understanding of molecular dynamics is fundamental to linking the chemical structure to the ultimate physical and mechanical properties of the material.

Structure Property Relationships and Performance Optimization

Correlating the Molecular Structure of 2-Methyl-1,3-Propanediol (B1210203) with Resultant Polymer Properties

2-Methyl-1,3-propanediol (MPO) is a structurally unique diol, featuring a branched aliphatic structure with two primary hydroxyl groups. dcc.com.tw This distinct molecular arrangement plays a critical role in determining the physical and performance characteristics of the resulting polyesters.

The presence of a methyl group on the propane backbone of 2-methyl-1,3-propanediol introduces an asymmetry that significantly disrupts the regularity of the polymer chain. This structural irregularity hinders the efficient packing of polymer chains, which is a prerequisite for crystallization. mdpi.comgantrade.com Consequently, polyesters synthesized with MPO exhibit a reduced tendency to crystallize and are often amorphous. researchgate.netrsc.org For instance, poly(2-methyl-1,3-propylene 2,5-furandicarboxylate) is an amorphous polyester (B1180765), in contrast to its more crystalline counterpart made with 1,3-propanediol. researchgate.netrsc.org

This disruption of crystallinity is a key factor in the enhanced flexibility of MPO-based polyesters. dcc.com.tw The amorphous nature of the polymer allows for greater chain mobility, resulting in materials that are less rigid and more pliable. This makes MPO a valuable monomer for applications requiring flexibility, such as in coatings and plasticizers. dcc.com.twgantrade.com The unique structure of MPO allows for the production of liquid polyesters that are readily soluble in common coating solvents. dcc.com.tw Moreover, the non-crystallizing characteristic of MPO-based diesters and polyesters is a significant advantage in processing for thermoplastics. dcc.com.twgantrade.com

The incorporation of 2-methyl-1,3-propanediol into a polyester backbone has a direct impact on its thermal and mechanical properties. The methyl branching restricts the rotational freedom of the polymer chains, which can lead to an increase in the glass transition temperature (Tg) compared to equivalent polymers made from linear primary diols due to reduced chain flexibility. nih.gov However, when copolymerized with other diols, increasing the MPO content generally leads to a decrease in the glass transition temperature (Tg) and melting temperature (Tm). researchgate.netrsc.org For example, in a series of poly(propylene-co-2-methyl-1,3-propanediol 2,5-furandicarboxylate) (PPMF) copolyesters, both Tg and Tm decreased as the MPO content increased. researchgate.netrsc.org

This modification of thermal properties translates to significant changes in the mechanical response of the material. Generally, as the MPO content increases in copolymers, there is a corresponding decrease in Young's modulus and tensile strength, indicating a softer, more flexible material. researchgate.net However, this is often accompanied by an increase in elongation at break, signifying enhanced toughness. dcc.com.twgantrade.com This balance allows for the creation of molding resins with high elongation and toughness without a significant loss in modulus. dcc.com.twgantrade.com Unlike other glycols used to increase flexibility, MPO does not typically compromise chemical resistance, water resistance, or weatherability. dcc.com.tw

Table 1: Effect of 2-Methyl-1,3-Propanediol (MPO) Content on Thermal Properties of Poly(propylene-co-2-methyl-1,3-propanediol 2,5-furandicarboxylate) (PPMF)

| MPO Content (mol%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Melting Enthalpy (ΔHm) (J/g) |

|---|---|---|---|

| 0 (PPF) | 83.0 | 175.9 | 38.6 |

| 100 (PMePF) | Amorphous | - | - |

Data sourced from studies on PPMF copolyesters, which show a downward shift in Tg and Tm with increasing MPO content, culminating in an amorphous polymer when MPO is the sole diol. researchgate.netrsc.org

Role of Adipic Acid and Polyester Chain Length in Tailoring Material Performance

Adipic acid is a six-carbon linear dicarboxylic acid that imparts flexibility to polyester chains. The length of the aliphatic chain in adipic acid contributes to the mobility of the resulting polyester, influencing its thermal and mechanical properties. When incorporated into copolyesters, such as poly(butylene adipate-co-terephthalate) (PBAT), the adipate (B1204190) units act as the flexible component, while aromatic units like terephthalate provide rigidity. nih.gov The ratio of these flexible and rigid segments is a critical factor in determining the final properties of the polymer.

Degradation Mechanisms and Biodegradability Studies of Adipic Acid; 2-Methyl-1,3-Propanediol Based Polymers

Polymers based on adipic acid and 2-methyl-1,3-propanediol are a class of aliphatic polyesters known for their susceptibility to degradation through both hydrolytic and enzymatic pathways. This biodegradability is a key feature for their application in environmentally friendly materials.

Hydrolytic degradation is a primary mechanism for the breakdown of polyesters. nih.gov This process involves the cleavage of the ester bonds in the polymer backbone through a reaction with water. ehu.es The reaction is influenced by several factors, including temperature, pH, and the presence of moisture. nih.gov For polymers containing heteroatoms in their backbone, such as polyesters, proper drying before processing is crucial to prevent premature degradation. nih.gov

The process begins with the diffusion of water into the polymer matrix, followed by the scission of ester linkages, which leads to a reduction in the polymer's molecular weight. mdpi.com This reduction in chain length results in a loss of mechanical properties. The rate of hydrolysis can be accelerated in acidic or alkaline environments. mdpi.com The chemical structure of the polyester, including its crystallinity and hydrophilicity, also affects the rate of hydrolytic degradation. Amorphous regions are generally more susceptible to hydrolysis than crystalline regions due to their lower density and the greater accessibility of ester groups to water molecules.

The enzymatic degradation of aliphatic polyesters is a surface erosion process mediated by enzymes such as lipases and proteinases. nih.govmdpi.com These enzymes catalyze the hydrolysis of the ester bonds on the polymer's surface. researchgate.net For copolymers based on adipic acid, the degradation rate is often influenced by the composition of the polymer. For instance, in poly(butylene adipate-co-terephthalate), hydrolytic degradation primarily occurs through the cleavage of the adipate ester groups. nih.gov

Studies on poly(propylene terephthalate-co-adipate) (PPTA) copolymers have shown that the rate of enzymatic degradation increases with a higher content of adipic acid, particularly when the adipate content exceeds 45.36%. nih.govresearchgate.net The degradation process does not significantly alter the chemical composition or thermal properties of the remaining material, which is characteristic of a surface degradation mechanism. nih.gov The introduction of methyl-branched diols like 2-methyl-1,3-propanediol can also influence biodegradability. While some studies suggest that branching can decrease enzymatic hydrolysis rates, others have shown increased enzyme activity with branched diols, indicating that the effect is complex and depends on the specific polymer and enzyme involved. nih.gov For example, triblock copolymers based on poly(2-methyl-1,3-propylene glutarate) showed 9–15% biodegradation in seawater within 28 days, indicating relatively high biodegradability. mdpi.com

Table 2: Enzymatic Degradation of Various Polyesters

| Polymer | Enzyme | Incubation Time | Weight Loss (%) | Degradation Rate |

|---|---|---|---|---|

| Poly(butylene succinate) (PBS) | Cutinase | 4 hours | >60% | 0.35 mg/h/cm² |

| Poly(butylene succinate-co-adipate) (PBSA) | Cutinase | 1.3 hours | >90% | 6.38 mg/h/cm² |

| Poly(lactic acid) (PLA) | Proteinase K | 24 hours | ~25% | N/A |

| Poly(2-methyl-1,3-propylene glutarate)-based copolymers | Seawater microbes | 28 days | 9-15% | N/A |

Data compiled from various studies on the enzymatic degradation of aliphatic polyesters, highlighting the variability in degradation rates depending on the polymer structure and the enzymatic environment. mdpi.commdpi.comresearchgate.net

Computational Chemistry and Process Modeling

Quantum Mechanical Studies and Density Functional Theory (DFT) for Reaction Pathways and Catalytic Mechanisms

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the complex reaction pathways and catalytic mechanisms involved in both the synthesis of adipic acid and its subsequent polymerization. mdpi.com DFT calculations allow researchers to model the electronic structure of molecules and predict the energetics of transition states and intermediates along a reaction coordinate.

In the context of producing adipic acid from renewable feedstocks like glucose, DFT is instrumental in understanding the catalytic conversion of intermediates such as glucaric acid or muconic acid. acs.orgnih.gov It can be used to:

Analyze Catalyst-Substrate Interactions: DFT helps in modeling the interaction between a substrate (e.g., muconic acid) and a heterogeneous catalyst surface (e.g., Platinum or Palladium). This analysis can reveal the most favorable adsorption sites and binding energies, which are critical for catalyst design.

Elucidate Reaction Mechanisms: The step-by-step mechanism of reactions like hydrogenation or dehydroxylation can be mapped out. By calculating the activation energies for different potential pathways, the most likely mechanism can be identified, guiding the development of more selective and efficient catalysts. acs.org

Predict Spectroscopic Properties: DFT can predict properties that can be experimentally verified, thus validating the computational model.

For the polyesterification of adipic acid with a diol such as methylpropanediol, DFT can be applied to understand the acid-catalyzed mechanism. youtube.com It can model the protonation of the carbonyl oxygen, the nucleophilic attack by the diol's hydroxyl group, and the subsequent dehydration steps, providing a detailed atomistic view of the polymer chain growth.

Kinetic Modeling and Simulation of Polymerization Processes

Kinetic modeling is essential for understanding and optimizing the polymerization of adipic acid with methylpropanediol. A kinetic model for this polycondensation process would typically be based on the principle of equal reactivities of the functional groups. researchgate.net

The development of such a model involves several key steps:

Reaction Scheme: Defining all the elementary reactions occurring in the system. This includes the main polyesterification reaction, as well as potential side reactions like isomerization or cyclization. researchgate.netmdpi.com

Rate Equations: Formulating mathematical expressions that describe the rate of each reaction. For an acid-catalyzed polyesterification, the rate is typically proportional to the concentrations of the carboxylic acid groups, hydroxyl groups, and the catalyst. youtube.comresearchgate.net

Mass Balances: Coupling the rate equations with the reactor mass balances, which must account for the change in reaction mass due to the removal of the condensation product, typically water. researchgate.net

Parameter Estimation: Determining the kinetic constants (rate parameters) for the reactions by fitting the model's predictions to experimental data obtained under various conditions (e.g., different temperatures and reactant ratios). researchgate.netmdpi.com

Simulations using the validated kinetic model can then predict the evolution of key polymer properties over time, such as the number-average molecular weight, polydispersity index, and the concentration of end-groups. researchgate.netresearchgate.net This predictive capability is invaluable for reactor design, process control, and optimization to achieve desired polymer characteristics. For instance, simulations can explore the impact of varying temperature profiles or the rate of water removal on the final molecular weight of the polyester (B1180765). researchgate.net

| Reaction Type | Description | Key Kinetic Parameters |

|---|---|---|

| Esterification (Main Reaction) | Reaction between a carboxyl group (Adipic Acid) and a hydroxyl group (Methylpropanediol) to form an ester linkage and water. | Rate constant (k_ester), Activation Energy (Ea_ester) |

| Catalysis | Protonation of the carboxyl group by an acid catalyst to increase its reactivity. | Catalyst concentration, Catalyst activity |

| Water Removal | Evaporation of water, the condensation by-product, to shift the equilibrium towards polymer formation. | Mass transfer coefficient |

| Side Reactions (e.g., Isomerization) | Potential structural rearrangement of monomers or polymer chains under reaction conditions. | Rate constant (k_side), Activation Energy (Ea_side) |

Metabolic Engineering and Pathway Optimization for Bio-production of Adipic Acid

The shift towards sustainable chemical production has spurred significant research into the bio-production of adipic acid from renewable resources. nih.gov Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae is at the forefront of this effort. nih.govresearchgate.net Computational tools are central to designing and optimizing these microbial cell factories.

The process involves:

Pathway Design: Constructing novel metabolic pathways in a host organism to convert a feedstock like glucose into adipic acid. chalmers.se Several pathways have been explored, including the reverse adipate-degradation pathway and pathways proceeding through intermediates like cis,cis-muconic acid or glucaric acid. researchgate.netijournals.cn

Enzyme Selection and Engineering: Identifying or engineering enzymes for parts of the metabolic pathway that are inefficient or non-existent in the host organism. chalmers.se

Flux Balance Analysis (FBA): A computational method used to predict metabolic flux distributions in a genome-scale model of an organism. FBA helps identify metabolic bottlenecks and predict the effects of gene knockouts or overexpressions on the production of the target molecule.

Combinatorial Optimization: Balancing the supply of precursors and cofactors is crucial. For instance, strategies may involve deleting competing pathways and overexpressing key enzymes to channel more carbon flux towards adipic acid synthesis. ijournals.cn

Through these iterative cycles of computational design and experimental validation, significant progress has been made. Engineered E. coli strains have achieved adipic acid titers as high as 22.3 g/L in fed-batch fermentation. ijournals.cn

| Pathway | Key Intermediate | Host Organism | Reported Titer (g/L) |

|---|---|---|---|

| Reverse Adipate-Degradation | N/A (Direct) | E. coli | 22.3 ijournals.cn |

| Muconic Acid Pathway | cis,cis-Muconic Acid | P. putida | N/A (Intermediate Production) researchgate.net |

| Glucaric Acid Pathway | Glucaric Acid | E. coli | N/A (Intermediate Production) researchgate.net |

| Fatty Acid Oxidation | N/A (Direct) | Yeast | Up to 50 (from palm oil) chalmers.se |

Process Design and Simulation for Industrial Scale-Up and Economic Viability

Translating a promising laboratory-scale synthesis into an industrially viable process requires rigorous process design and simulation. polimi.it Software like Aspen Plus is used to model entire production plants, allowing for techno-economic and environmental assessment of different production routes. biofueljournal.comresearchgate.net

For bio-based adipic acid, process simulation helps to:

Develop Process Flowsheets: Define the full-scale process, including units for fermentation, separation, purification, and waste treatment. polimi.it

Perform Mass and Energy Balances: Calculate the flow rates and energy requirements for the entire process, which is crucial for equipment sizing and cost estimation.

Optimize Downstream Processing: The recovery and purification of adipic acid from the fermentation broth is a major cost driver. Simulation is used to design and optimize separation trains (e.g., crystallization, filtration, drying).

Conduct Techno-Economic Analysis (TEA): By integrating process simulation with economic models, the minimum selling price (MSP) of the bio-produced adipic acid can be estimated. This analysis identifies the key cost drivers (e.g., feedstock price, product yield, plant scale) and helps determine the economic feasibility compared to the conventional petrochemical process. biofueljournal.comresearchgate.net

Life Cycle Assessment (LCA): Simulation provides the data needed to assess the environmental impact, such as greenhouse gas emissions, of the bio-based route compared to the fossil-based alternative. biofueljournal.comresearchgate.net

Studies have shown that direct fermentation of sugars to adipic acid has high potential, with simulations indicating that at optimal performance, the minimum selling price could be 33.3% lower and greenhouse gas emissions 78.7% lower than conventional production. biofueljournal.com Such analyses are critical for guiding research and development efforts and making informed decisions about which technologies to advance toward commercialization. polimi.it

Research on Applications of Adipic Acid; 2 Methyl 1,3 Propanediol Based Materials

High-Performance Polymeric Systems Derived from Adipic Acid and 2-Methyl-1,3-Propanediol (B1210203)

Polyesters synthesized from adipic acid and 2-methyl-1,3-propanediol are key intermediates for creating a variety of polymeric systems. The specific structure of 2-methyl-1,3-propanediol disrupts polymer chain regularity, which prevents crystallization and results in amorphous, often liquid, polyester (B1180765) polyols. This attribute is critical for formulating materials that require excellent flexibility, clarity, and compatibility with other components.

Advanced Polyurethane Formulations (e.g., Non-Isocyanate Polyurethanes, Thermoplastic Polyurethanes, Cast Elastomers)

The versatility of adipic acid and 2-methyl-1,3-propanediol based polyesters makes them integral to the formulation of advanced polyurethanes (PUs). These polyester polyols act as the soft segment in the polyurethane backbone, determining the flexibility and elastomeric properties of the final material.

Non-Isocyanate Polyurethanes (NIPUs): Research into NIPUs is driven by the goal of replacing conventional polyurethane synthesis routes that use toxic isocyanates. Adipic acid is a key bio-based building block in this area. While many NIPU synthesis pathways involve the reaction of adipic acid with components like glycerol (B35011) carbonate and various diamines, the underlying principle of using dicarboxylic acids to create greener polymers is well-established. The polyester backbone derived from adipic acid contributes to the final properties of these more sustainable materials.

Thermoplastic Polyurethanes (TPUs): In TPUs, polyester polyols made from adipic acid and glycols form the soft, elastomeric domains. The use of 2-methyl-1,3-propanediol as the glycol component is particularly advantageous for producing amorphous polyester polyols. resonac.com These amorphous polyols are broadly used in polyurethane coatings, adhesives, sealants, and elastomers. gantrade.com Their unique structure yields liquid polyesters that are readily soluble in conventional solvents and exhibit excellent compatibility in urethane (B1682113) formulations. gantrade.com

Cast Elastomers: The combination of adipic acid and 2-methyl-1,3-propanediol is highly effective in producing polyurethane cast elastomers with desirable properties. Research has shown that using 2-methyl-1,3-propanediol as both a component of the polyester polyol (reacted with adipic acid) and as a chain extender in the final polyurethane formulation results in elastomers that are advantageously soft and resilient. A key finding is that these elastomers are also unexpectedly clear and transparent.

Table 1: Properties of Polyurethane Cast Elastomers Based on Adipic Acid and 2-Methyl-1,3-Propanediol

| Property | Value |

|---|---|

| Appearance | Optically Clear, Transparent |

| Hardness (Shore A) | ~75-85 |

| Resilience | High |

| Key Components | Polyester diol (Adipic Acid + 2-Methyl-1,3-Propanediol), 4,4'-MDI, 2-Methyl-1,3-Propanediol (Chain Extender) |

Saturated and Unsaturated Polyester Resins for Coatings and Composites

The distinct molecular structure of 2-methyl-1,3-propanediol provides significant advantages in the synthesis of both saturated and unsaturated polyester resins for high-performance coatings and composites.

Saturated Polyester Resins: In coatings applications, particularly for high-solids formulations, polyesters based on 2-methyl-1,3-propanediol and adipic acid exhibit superior performance. The asymmetry of the 2-methyl-1,3-propanediol monomer leads to reduced crystallinity in the resulting polyester resin. mst.edu This characteristic allows for the formulation of coatings with an improved balance of flexibility and hardness. mst.edu Studies comparing it to other glycols like neopentyl glycol (NPG) have shown that its use results in a shorter synthesis time and improved flexibility in the final coating. mst.edu

Unsaturated Polyester Resins (UPRs): For composites and gelcoats, incorporating 2-methyl-1,3-propanediol into the polyester backbone offers multiple benefits. Its high reactivity can increase esterification rates and lead to lighter-colored resins. gantrade.com The resulting polyesters, when formulated into UPRs, provide an excellent balance of tensile strength, elongation, and flexibility. gantrade.com Furthermore, the addition of adipic acid to UPR formulations is a known strategy to create more flexible resins with enhanced impact resistance. This flexibilization is achieved without compromising critical properties such as chemical resistance, water resistance, or weatherability. gantrade.com

Biodegradable Polyesters and Thermoplastic Elastomers

The aliphatic nature of polyesters derived from adipic acid and diols makes them candidates for creating biodegradable materials, addressing the growing demand for environmentally sustainable plastics.

Biodegradable Polyesters: Aliphatic polyesters are known to be susceptible to hydrolytic and enzymatic degradation. The synthesis of copolyesters using monomers like adipic acid is a primary strategy for developing polymers with controlled biodegradability.

Thermoplastic Elastomers (TPEs): A significant area of research is the development of biodegradable TPEs, particularly ABA-type triblock copolymers. In these structures, a soft, amorphous polyester block (B) is flanked by hard, semicrystalline blocks (A), such as poly(L-lactide) (PLA). Polyesters synthesized from 2-methyl-1,3-propanediol and a dicarboxylic acid (such as glutaric or succinic acid) have been successfully used as the central soft block. mdpi.comnih.govresearchgate.net The methyl groups introduced by the diol disrupt crystallization, resulting in a low glass transition temperature (Tg), which is essential for the elastomeric behavior of the soft segment. mdpi.com These TPEs exhibit low modulus, high elongation, and have demonstrated significant biodegradation in seawater over 28 days. mdpi.comnih.gov While much of the specific research has used other diacids, the principles are directly applicable to adipic acid-based systems to create similar biodegradable elastomers.

Table 2: Thermal Properties of Biodegradable TPEs with a Poly(2-methyl-1,3-propylene glutarate) Soft Segment

| Property | Temperature Range |

|---|---|

| Glass Transition Temperature (Tg) of Soft Segment | Below -40°C |

| Melting Temperature (Tm) of Hard (PLA) Segment | 130–152°C |

Data derived from studies on PLA-b-PMPG-b-PLA triblock copolymers, demonstrating the effectiveness of 2-methyl-1,3-propanediol in creating low-Tg soft segments. mdpi.comnih.gov

Epoxy Resins with Tailored Viscosity and Performance Profiles

Modifying standard epoxy resins is crucial for tuning their properties for specific applications. Incorporating flexible aliphatic chains is a common method to reduce the brittleness and modify the viscosity of epoxy systems. Dicarboxylic acids like adipic acid can be used as curing agents or can be reacted with the epoxy backbone to introduce these flexible segments. researchgate.netrsc.org This reaction reduces crosslink density, which in turn lowers the modulus and increases the toughness of the cured resin.

While direct research on using a pre-formed "adipic acid; 2-methyl-1,3-propanediol" polyester to modify epoxies is limited, it is a plausible extension of existing principles. Such a polyester diol could act as a reactive flexibilizer. Its addition to an epoxy formulation before curing would be expected to lower the viscosity of the uncured liquid resin and enhance the mechanical performance, specifically the elongation and impact strength, of the final thermoset material.

Specialty Chemical Derivatives and Their Research Applications

Beyond direct use in large polymer systems, copolyesters of adipic acid and 2-methyl-1,3-propanediol serve as precursors for specialty chemical derivatives with tailored properties.

Plasticizers with Enhanced Flexibility and Non-Crystallizing Properties

Polyester plasticizers are a class of high-performance additives used to impart flexibility to rigid polymers like polyvinyl chloride (PVC). They are valued for their low volatility and resistance to migration compared to smaller monomeric plasticizers. Research has focused on synthesizing copolyester plasticizers using a mix of diacids and diols to create materials with optimal properties.

In this context, copolyesters have been synthesized from a dicarboxylic acid (azelaic acid), a linear diol (octanediol), and a branched diol, 2-methyl-1,3-propanediol. researchgate.net The inclusion of 2-methyl-1,3-propanediol is critical for disrupting chain packing, which results in an amorphous, non-crystallizing polyester with excellent thermal stability. researchgate.net When blended with PVC, these copolyesters significantly lower the glass transition temperature, demonstrating high plasticizing efficiency. researchgate.net This approach, using adipic acid in place of azelaic acid, would similarly yield high-permanence, non-crystallizing plasticizers that enhance the flexibility of the base polymer.

Table 3: Performance of PVC Plasticized with Copolyester Containing 2-Methyl-1,3-Propanediol

| Property | Observation |

|---|---|

| Glass Transition Temperature (Tg) of Plasticized PVC | Reduced to as low as -30°C |

| Thermal Degradation Temperature of Plasticizer | Above 270°C |

| Key Monomers in Copolyester Plasticizer | Azelaic Acid, Octanediol, 2-Methyl-1,3-Propanediol |

Data based on research into copolyester plasticizers, highlighting the effect of incorporating 2-methyl-1,3-propanediol. researchgate.net

2-Methyl-1,3-Propanediol Alkoxylates and Acrylates in UV-Curing Applications

2-Methyl-1,3-propanediol (MPO) can be chemically modified to form alkoxylates and acrylates, which are valuable monomers in ultraviolet (UV) curing applications. These applications are notable for their rapid, energy-efficient, and environmentally friendly curing processes.

MPO alkoxylates are produced through the reaction of MPO with ethylene (B1197577) oxide or propylene (B89431) oxide. These alkoxylates can then be further reacted with acrylic acid or methacrylic acid to form MPO alkoxylate diacrylates or dimethacrylates. Similarly, MPO can be directly reacted with acrylic acid to form 2-methyl-1,3-propanediol diacrylate (MPODA). These MPO-based monomers are utilized as starting materials and intermediates for a range of UV-curable products, including thermosetting paints, adhesives, nonwoven fabric binders, photosensitive agents, and paper finishing agents. gantrade.com

The incorporation of the 2-methyl-1,3-propanediol structure into UV-curable formulations offers several performance advantages. The branched nature of MPO helps to improve flexibility, durability, and resistance to water and chemicals in the final cured product. mdpi.com Materials formulated with MPO-based polyesters often exhibit enhanced toughness, excellent blister resistance, and superior weatherability, which are critical for applications such as marine and fiberglass panel resins. gantrade.com Furthermore, MPO-based resins are known to contribute to a good balance of tensile strength and elongation in the final product. gantrade.com An additional benefit of MPO alkoxylate diacrylates and dimethacrylates is that they tend to have lower skin irritation and odor compared to their non-alkoxylated counterparts. gantrade.com

In UV-curable coatings, MPO and its derivatives can be used to produce lower color resins and achieve good performance at low temperatures. gantrade.com The use of MPO can also enhance the clarity and weatherability of the final products. gantrade.com The characteristics of 2-methyl-1,3-propanediol diacrylate (MPODA) that make it suitable for UV-curing applications include good climate and chemical resistance, strong adhesive force, the ability to impart hardness, low volatility, low viscosity, and high reactivity. union-pigment.com

Table 1: General Properties and Applications of MPO Acrylates in UV Curing

| Property | Description | Application Area |

| Reactivity | High activity allows for rapid curing upon UV exposure. | Coatings, Inks, Adhesives |

| Viscosity | Low viscosity aids in the formulation of coatings and inks with good flow properties. | Coatings, Inks |

| Adhesion | Promotes strong adhesive force to various substrates. | Adhesives, Coatings |

| Hardness | Contributes to the surface hardness of the cured material. | Coatings |

| Flexibility | The branched MPO structure imparts flexibility to the cured polymer network. | Flexible Coatings, Adhesives |

| Weatherability | MPO-based polyesters demonstrate excellent weatherability. gantrade.com | Marine Coatings, Exterior Finishes |

| Chemical Resistance | Provides good resistance to chemicals. union-pigment.com | Protective Coatings |

| Low Volatility | Reduces volatile organic compound (VOC) emissions during application and curing. | All UV-curing applications |

Solid Biopolymer Electrolytes

Solid biopolymer electrolytes (SBEs) are a class of materials that are being investigated for applications in electrochemical devices, such as batteries and supercapacitors. These materials typically consist of a biopolymer host, a salt that provides ionic conductivity, and sometimes a plasticizer to enhance ion mobility. The use of biopolymers is driven by their abundance, biodegradability, and environmental friendliness.

Adipic acid has been explored as a component in solid biopolymer electrolytes. For instance, studies have been conducted on SBEs based on carboxymethylcellulose (CMC) doped with varying concentrations of adipic acid. researchgate.netresearchgate.net In these systems, the adipic acid acts as a proton donor, and its incorporation has been shown to influence the ionic conductivity of the electrolyte. Research has indicated that the highest ionic conductivity in a CMC-adipic acid system was achieved at a specific weight percentage of adipic acid, with the material remaining in an amorphous state, which is generally favorable for ion transport. researchgate.netresearchgate.net

However, a thorough review of the available scientific literature reveals a lack of research specifically investigating solid biopolymer electrolytes based on the combination of adipic acid and 2-methyl-1,3-propanediol. While polyesters can be synthesized from these two monomers, their application as the primary host matrix for a solid biopolymer electrolyte has not been reported. The field of solid polymer electrolytes is extensive, with research into various polymer hosts and ionic dopants, but the specific system comprising an adipic acid-2-methyl-1,3-propanediol polyester as a biopolymer electrolyte does not appear to be a subject of current or past research publications.

Therefore, no detailed research findings or data tables on the synthesis, characterization, or performance of solid biopolymer electrolytes based on adipic acid and 2-methyl-1,3-propanediol can be presented.

Sustainability and Environmental Impact Research

Comparative Life Cycle Assessment (LCA) of Adipic Acid Production Routes (Conventional vs. Bio-based)

Life Cycle Assessment (LCA) is a critical tool for comparing the environmental performance of different adipic acid production methods. The primary distinction lies between the conventional petrochemical route and various emerging bio-based pathways.

The conventional process, which relies on the nitric acid oxidation of a cyclohexanone (B45756) and cyclohexanol (B46403) mixture (KA oil), is a major industrial source of nitrous oxide (N₂O), a potent greenhouse gas with a global warming potential 298 times that of carbon dioxide. iges.or.jpfrontiersin.orgclimateactionreserve.org Consequently, the global warming potential (GWP) of this route is heavily influenced by the efficiency of N₂O abatement technologies. dtu.dk

Bio-based routes offer a significant advantage by avoiding the generation of N₂O. dtu.dk These pathways utilize renewable feedstocks, such as lignocellulosic biomass (e.g., forest residues), sugars (e.g., glucose), or lignin (B12514952), a side-stream from biorefineries. dtu.dkresearchgate.netchalmers.se LCAs of bio-based processes show a substantial reduction in greenhouse gas emissions compared to the fossil-based route. researchgate.net For instance, producing adipic acid from lignin can lower GHG emissions by 62% to 78%. dtu.dkresearchgate.net Similarly, a pathway starting from forest residues demonstrates a lower impact on global warming, eutrophication, and photochemical ozone creation. chalmers.seresearchgate.net

| Production Route | Feedstock | Key Environmental Hotspots | Greenhouse Gas Emissions (kg CO₂ eq/kg Adipic Acid) | Key Findings |

|---|---|---|---|---|

| Conventional | Petroleum (Cyclohexane) | Nitrous Oxide (N₂O) emissions, fossil fuel consumption. iges.or.jp | 12.9 - 22.6 (depending on N₂O abatement efficiency). scholaris.ca | Environmental performance is highly dependent on the capture and destruction of N₂O emissions. dtu.dk |

| Bio-based (from Lignin) | Lignin (from biorefinery) | Sodium hydroxide (B78521) and heating needs, electricity footprint. dtu.dk | ~4.87. dtu.dk | Offers a 62-78% reduction in GHG emissions compared to conventional methods. dtu.dk |

| Bio-based (from Forest Residues) | Lignocellulosic Biomass | Pretreatment chemicals (e.g., NaBH₄), energy demands. chalmers.se | Lower GWP than conventional route. | Shows higher impact on acidification compared to fossil-based production. chalmers.seresearchgate.net |

| Bio-based (from Sugars) | Sugarcane/Glucose | Fermentation and downstream processing energy. biofueljournal.combiofueljournal.com | Can be up to 78.7% lower than fossil-based production. biofueljournal.combiofueljournal.com | Direct fermentation shows high potential to be cost-competitive with lower emissions. biofueljournal.combiofueljournal.com |

Technoeconomic Analyses (TEA) of Bio-based Adipic Acid Production Pathways

For bio-based adipic acid to be a viable replacement for the conventional process, it must be economically competitive. Technoeconomic analyses (TEA) are conducted to evaluate the financial feasibility of various production pathways, identifying cost drivers and determining the minimum selling price (MSP) required for profitability.

TEAs have examined several promising bio-based routes, including:

Direct fermentation of sugars to adipic acid: This pathway shows significant potential, with studies indicating that it could achieve an MSP lower than the fossil-based product, especially with optimized microbial strain performance and efficient bioprocessing. biofueljournal.combiofueljournal.com

Conversion via an intermediate, cis,cis-muconic acid: This route involves the biological conversion of feedstocks like sugars or lignin-derived aromatics to muconic acid, which is then chemically hydrogenated to adipic acid. researchgate.netbiofueljournal.com While promising, its economic viability is sensitive to the costs of the hydrogenation catalyst and the purification of the intermediate. researchgate.net One analysis found this route, using A-molasses as a feedstock, to have the lowest MSP among several options, calculated at $2,538/Mt. researchgate.net

Conversion of glucose to glucaric acid, then to adipic acid: This chemo-catalytic route is another alternative under investigation. A feasibility analysis comparing this pathway to a lignin-based process concluded that the glucose-based route was more economically feasible. researchgate.net

Key factors influencing the economic viability of all bio-based routes include feedstock cost, product yield, titer (concentration), and volumetric productivity. biofueljournal.combiofueljournal.com A recent TEA concluded that a fully biological route from glucose could result in an adipic acid price point of $1.36/kg, compared to $1.56/kg for a fully chemical route and $1.48/kg for a hybrid biological and chemical process. researchgate.net

| Production Pathway | Feedstock | Key Economic Drivers | Estimated Minimum Selling Price (MSP) | Reference Finding |

|---|---|---|---|---|

| Direct Fermentation to Adipic Acid (S1-ADA) | Sugars (e.g., from Sugarcane) | Product yield, titer, volumetric productivity. biofueljournal.combiofueljournal.com | Potentially 33.3% lower than fossil-based. biofueljournal.combiofueljournal.com | Demonstrates the highest feasibility potential to compete with and replace the fossil-based counterpart. biofueljournal.combiofueljournal.com |

| Via cis,cis-Muconic Acid (S2-ccMA-ADA) | Sugars, Lignin | Catalyst cost, intermediate purification, hydrogenation efficiency. researchgate.net | $2,538 / Metric Ton (from A-molasses). researchgate.net | Considered the best overall performing scenario in one comparative study. researchgate.net |

| Via Glucaric Acid | Glucose | Catalyst efficiency, reaction conditions. researchgate.net | Outperforms lignin-based process in feasibility analysis. researchgate.net | Appears to be feasible and outperforms the conventional process in a multi-criteria decision matrix. researchgate.net |

| Lignin-derived Adipic Acid | Lignin | Depolymerization efficiency, microbial conversion rate. scholaris.ca | Appeared profitable and economically robust in one study. scholaris.ca | Life cycle GHG emissions are significantly lower (0.77-0.79 kg CO₂ eq/kg) than conventional production (12.9 kg CO₂ eq/kg). scholaris.ca |

Strategies for Greenhouse Gas Emission Reduction in Adipic Acid Manufacturing

Reducing greenhouse gas (GHG) emissions from adipic acid production is a primary focus of sustainability research, targeting both conventional and bio-based processes.

For conventional manufacturing, the most critical strategy is the abatement of N₂O emissions. iges.or.jp The industry has made significant strides since the 1990s by implementing abatement technologies, which can reduce N₂O emissions by 90% or more. iges.or.jpresearchgate.net The main technologies employed are:

Catalytic Decomposition: Converts N₂O into harmless nitrogen (N₂) and oxygen (O₂) at temperatures around 500°C. researchgate.net

Thermal Destruction: Operates at higher temperatures (over 1000°C) to achieve the same decomposition. researchgate.net

The effectiveness of these systems is crucial, as N₂O accounts for a large portion of the process's climate impact. dtu.dk Improving the abatement efficiency from 85% to 99% can reduce the GWP of conventional adipic acid by 43%. dtu.dk Carbon market incentives and protocols have been developed to encourage the installation and continuous operation of high-efficiency abatement technologies. climateactionreserve.orgicvcm.org

For bio-based routes, the primary GHG reduction strategy is the inherent avoidance of N₂O generation. dtu.dk Further reductions can be achieved by:

Process Optimization: Improving reaction yields, reducing the use of harsh chemicals, and developing more efficient separation processes can lower energy consumption and associated emissions. dtu.dk

Feedstock Selection: Using waste or residual biomass, such as lignin from existing biorefineries or agricultural residues, avoids land-use change impacts and valorizes low-value streams. dtu.dkchalmers.se

The combination of eliminating N₂O emissions and utilizing renewable feedstocks allows bio-based pathways to offer GHG emission reductions of up to 78.7% compared to their petrochemical counterparts. biofueljournal.combiofueljournal.com

Valorization of Renewable Feedstocks in Biorefinery Concepts for Adipic Acid Synthesis

Lignocellulosic biomass, which includes agricultural and forest residues, is a particularly attractive feedstock as it does not compete with food crops. researchgate.netejosdr.com This biomass is primarily composed of cellulose (B213188), hemicellulose, and lignin. ejosdr.com While cellulose and hemicellulose are often used for producing ethanol (B145695) or other chemicals, lignin has historically been underutilized, typically being burned for heat and power. dtu.dkrsc.org

The valorization of lignin is critical for the economic viability of modern biorefineries. nrel.gov Innovative processes are being developed to convert the aromatic compounds in lignin into valuable chemicals, including adipic acid. dtu.dknrel.gov One prominent pathway involves:

Depolymerization: Breaking down the complex lignin polymer into simpler aromatic monomers. researchgate.net

Biological Funneling: Using engineered microbes, such as Pseudomonas putida, to convert this mixture of aromatics into a single intermediate, such as cis,cis-muconic acid. dtu.dknrel.gov

Catalytic Upgrading: Hydrogenating the intermediate to produce high-purity adipic acid. dtu.dknrel.gov

Other renewable feedstocks are also being explored within biorefinery concepts. Sugars derived from sugarcane or corn can be fermented directly to adipic acid or converted through chemo-catalytic processes. researchgate.netbiofueljournal.comxmu.edu.cn By using multiple biomass components to create a range of products, biorefineries can improve process economics, reduce waste, and create a more sustainable and circular chemical industry. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.